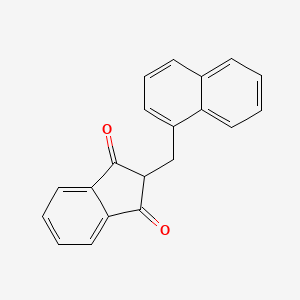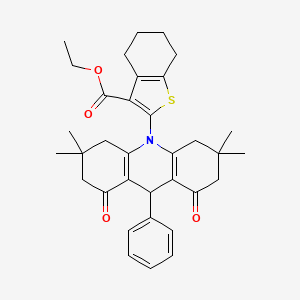
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione, also known as β-lapachone, is a naturally occurring naphthoquinone that has garnered attention in the scientific community due to its potential applications in cancer treatment. This compound is found in the bark of the lapacho tree, which is native to South America. In recent years, researchers have been exploring the synthesis, mechanism of action, and potential applications of β-lapachone in cancer treatment.
Mécanisme D'action
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components and induce cell death. β-lapachone has been shown to increase ROS levels within cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, β-lapachone has been shown to have other biochemical and physiological effects. Research has shown that this compound can inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, β-lapachone can disrupt DNA synthesis and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using β-lapachone in lab experiments is its selective cytotoxicity against cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation is that β-lapachone can be difficult to synthesize and purify, which can make it challenging to study in the lab.
Orientations Futures
There are several future directions for research on β-lapachone. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, researchers are exploring the potential of combining β-lapachone with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are investigating the potential of β-lapachone in other areas of medicine, such as anti-inflammatory and anti-microbial applications.
In conclusion, β-lapachone is a naturally occurring naphthoquinone that has shown promise as a potential cancer treatment. Through its selective cytotoxicity and ability to induce cell death in a variety of cancer cell lines, β-lapachone has garnered attention in the scientific community. While there are limitations to studying this compound in the lab, researchers are continuing to explore its potential applications in cancer treatment and other areas of medicine.
Méthodes De Synthèse
The synthesis of β-lapachone can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common method of chemical synthesis involves the oxidation of 2-hydroxy-1,4-naphthoquinone with lead tetraacetate. Another method involves the reaction of 1,2-naphthoquinone with benzylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
β-lapachone has been the focus of numerous scientific studies due to its potential applications in cancer treatment. Research has shown that β-lapachone has selective cytotoxicity against cancer cells, meaning it can target and kill cancer cells while leaving healthy cells unharmed. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYPBYRIFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![[1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6055929.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)